molecular formula C20H26N4O8S2 B12805878 1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester CAS No. 38187-04-1

1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester

Cat. No.: B12805878
CAS No.: 38187-04-1
M. Wt: 514.6 g/mol
InChI Key: DVIVZYXVJSOTBW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of dicarboxylic acid and dithiobis(5-amino) groups further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of carboxylic acid groups via oxidation reactions. The dithiobis(5-amino) groups are then incorporated through nucleophilic substitution reactions, and finally, the esterification process is carried out to obtain the tetraethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is purified through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiobis(5-amino) groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiobis(5-amino) groups can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 1H-Pyrrole-2,5-dicarboxylic acid
  • 1H-Pyrrole-2,3-dicarboxylic acid

Uniqueness

1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dicarboxylic acid and dithiobis(5-amino) groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

38187-04-1

Molecular Formula

C20H26N4O8S2

Molecular Weight

514.6 g/mol

IUPAC Name

diethyl 2-amino-5-[[5-amino-3,4-bis(ethoxycarbonyl)-1H-pyrrol-2-yl]disulfanyl]-1H-pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C20H26N4O8S2/c1-5-29-17(25)9-11(19(27)31-7-3)15(23-13(9)21)33-34-16-12(20(28)32-8-4)10(14(22)24-16)18(26)30-6-2/h23-24H,5-8,21-22H2,1-4H3

InChI Key

DVIVZYXVJSOTBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OCC)SSC2=C(C(=C(N2)N)C(=O)OCC)C(=O)OCC)N

Origin of Product

United States

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